7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
7-(1-bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-2-10(12)9-6-8(13)5-7-3-4-14-11(7)9/h5-6,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRCYWGQHMZVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC2=C1OCC2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 1-phenylpropene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction proceeds via a radical mechanism, leading to the formation of the desired bromopropyl group at the benzylic position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while oxidation with potassium permanganate could introduce hydroxyl groups.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of benzofuran derivatives, including 7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran, as effective antimicrobial agents. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes.
Case Study: Antimicrobial Efficacy
A study conducted by Yempala et al. (2014) synthesized various benzofuran derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 3.12 μg/mL, demonstrating strong antimicrobial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Antimycobacterial |
| 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione | 0.5 - 1 | Broad-spectrum |
Anticancer Applications
The anticancer properties of benzofuran derivatives have garnered attention for their ability to inhibit cancer cell proliferation and induce apoptosis. The structural modifications in compounds like this compound enhance their cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Khodarahmi et al. (2022) investigated the cytotoxic effects of benzofuran derivatives on breast cancer cells (MCF-7). The study revealed that compounds with specific substitutions exhibited significant cytotoxicity, with IC₅₀ values indicating potent activity against cancer cells .
| Compound | IC₅₀ (μM) | Cancer Type |
|---|---|---|
| Benzofuran derivative A | 16.4 | Lung adenocarcinoma |
| Benzofuran derivative B | 25.0 | Breast cancer |
Structure-Activity Relationship
The effectiveness of this compound can be attributed to its structural features. Studies indicate that halogen substitutions significantly influence the compound's biological activity by enhancing hydrophobic interactions and electron donation properties.
Key Findings on Substituents
- Halogen Positioning : The positioning of halogen atoms affects the compound's binding affinity to biological targets.
- Functional Groups : The presence of electron-withdrawing groups at specific positions increases the potency of the compound against microbial and cancerous cells.
Mechanism of Action
The mechanism of action of 7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Implications :
- Reactivity : The bromopropyl group in the target compound offers a reactive site for further derivatization (e.g., Suzuki coupling), whereas NCDOB’s carboxamide and piperidine groups prioritize steric and electronic complementarity in enzyme inhibition .
Halogenation Patterns and Bioactivity
The 5-chloro substituent is a common feature in both compounds. Chlorination at aromatic positions often enhances metabolic stability and lipophilicity, critical for membrane permeability in bioactive molecules. However, the 1-bromopropyl chain in the benzofuran derivative introduces a distinct steric profile compared to NCDOB’s naphthalenecarboxamide tail. Bromine’s larger atomic radius and polarizability may influence binding kinetics or off-target interactions.
Pharmacological Potential
The benzofuran scaffold’s partial saturation could modulate bioavailability by reducing planar rigidity, a factor often linked to improved pharmacokinetics .
Biological Activity
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran (CAS Number: 1280786-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula for this compound is represented as follows:
This compound features a bromopropyl group and a chloro substituent on a benzofuran ring, which may influence its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Certain benzofuran derivatives have been noted for their ability to inhibit inflammatory pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory responses.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Antimicrobial Studies
Research has demonstrated that benzofuran derivatives possess antimicrobial properties. In vitro studies indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential for developing antibacterial agents based on this scaffold.
Anti-inflammatory Effects
In another study, the anti-inflammatory potential of related compounds was assessed using RAW 264.7 macrophage cells. Results showed that certain derivatives significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating their potential as anti-inflammatory agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran, and how can reaction conditions be optimized?
- Methodology : Start with a benzofuran core and introduce substituents via sequential functionalization. For the bromopropyl group, consider alkylation using 1-bromopropane under SN2 conditions, with NaH or K2CO3 as a base in anhydrous DMF or THF. The chloro substituent can be introduced via electrophilic aromatic substitution using Cl2 or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl3). Optimize temperature (40–80°C) and stoichiometry (1:1.2 molar ratio for bromopropane) to minimize side reactions like over-alkylation. Monitor progress via TLC or HPLC .
- Example Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | NCS, FeCl3, DCM, 0°C | 78 | 95% |
| Bromopropylation | 1-Bromopropane, K2CO3, DMF, 60°C | 65 | 92% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?
- Methodology : Use 1H/13C NMR to confirm substituent positions and stereochemistry. Compare experimental shifts with computed spectra (e.g., DFT calculations) for ambiguous signals. For bromine’s isotopic pattern, employ high-resolution mass spectrometry (HRMS) . If IR or UV-Vis data conflicts with literature (e.g., unexpected carbonyl peaks), recheck sample purity via column chromatography or recrystallization. Cross-validate using X-ray crystallography if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Use Arrhenius equation to extrapolate shelf-life. For light sensitivity, store in amber vials with desiccants and report degradation products (e.g., dehalogenation or oxidation) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity data during nucleophilic substitution reactions involving the bromopropyl group?
- Methodology : If competing elimination (e.g., E2 vs. SN2) occurs, vary solvent polarity (e.g., DMSO for polar aprotic vs. toluene for nonpolar). Use kinetic studies to determine activation parameters (ΔH‡, ΔS‡). Employ DFT calculations (Gaussian or ORCA) to model transition states and identify steric/electronic barriers. Validate with isotopic labeling (e.g., D2O quench to track proton transfer) .
Q. How do electronic effects of the chloro substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare reactivity in Suzuki-Miyaura couplings using Pd catalysts. Substitute the chloro group with other halogens (Br, I) and measure reaction rates via GC-MS. Use Hammett plots to correlate substituent σ-values with kinetic data. Computational analysis (NBO or AIM) can quantify electron-withdrawing effects on the benzofuran ring .
Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties for medicinal chemistry applications?
- Methodology : Run molecular dynamics simulations (AMBER or GROMACS) to assess lipid membrane permeability. Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 metabolism. Validate with in vitro assays (e.g., Caco-2 cells for absorption). Note discrepancies between in silico and experimental data, adjusting force fields or descriptors as needed .
Key Considerations for Experimental Design
- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., anthracene for HPLC) to distinguish artifacts from true products.
- Data Reproducibility : Replicate reactions ≥3 times and report mean ± SD. Use statistical tests (e.g., Student’s t-test) for significant differences.
- Ethical Compliance : Adhere to institutional guidelines for halogenated waste disposal and occupational exposure limits (e.g., OSHA PEL for bromopropane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
